N-(4-chlorophenyl)-4-(4-morpholinyl)benzamide
描述
N-(4-chlorophenyl)-4-(4-morpholinyl)benzamide, also known as TAK-659, is a small molecule kinase inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the survival and proliferation of B-cell lymphoma cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for various types of cancer.
作用机制
N-(4-chlorophenyl)-4-(4-morpholinyl)benzamide works by inhibiting the activity of BTK, a key signaling molecule in B-cell receptor (BCR) signaling. BCR signaling plays a critical role in the survival and proliferation of B-cell lymphoma cells, and inhibition of BTK leads to decreased cell survival and proliferation. This compound has also been shown to inhibit other kinases, such as ITK and TXK, which are involved in T-cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. It induces apoptosis in cancer cells, inhibits cell proliferation, and enhances the activity of other cancer therapies. This compound has also been shown to inhibit the production of cytokines, which are involved in the immune response and inflammation.
实验室实验的优点和局限性
N-(4-chlorophenyl)-4-(4-morpholinyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, with a favorable pharmacokinetic profile. This compound has also been shown to have a low toxicity profile in preclinical studies. However, there are some limitations to using this compound in lab experiments. It is a relatively new compound, and there is limited information available on its long-term effects. This compound may also have off-target effects on other kinases, which could complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on N-(4-chlorophenyl)-4-(4-morpholinyl)benzamide. One area of interest is the development of combination therapies that include this compound. This compound has been shown to enhance the activity of other cancer therapies, and there is potential for synergistic effects with other drugs. Another area of interest is the evaluation of this compound in other types of cancer, such as solid tumors. This compound has shown promising results in preclinical models of multiple myeloma and mantle cell lymphoma, and there is potential for its use in other types of cancer. Finally, there is ongoing research into the development of more potent and selective BTK inhibitors, which could have even greater therapeutic potential than this compound.
科学研究应用
N-(4-chlorophenyl)-4-(4-morpholinyl)benzamide has been extensively studied in preclinical models of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. In these studies, this compound has shown potent antitumor activity, inducing apoptosis (programmed cell death) and inhibiting cell proliferation. This compound has also been shown to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy.
属性
IUPAC Name |
N-(4-chlorophenyl)-4-morpholin-4-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-14-3-5-15(6-4-14)19-17(21)13-1-7-16(8-2-13)20-9-11-22-12-10-20/h1-8H,9-12H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEMDXVBRWSLQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。